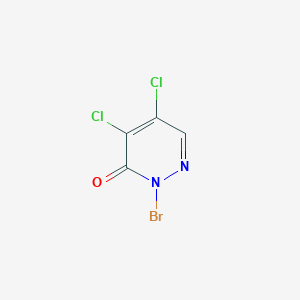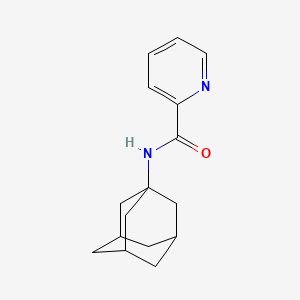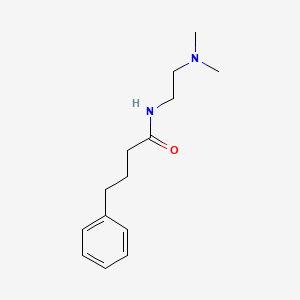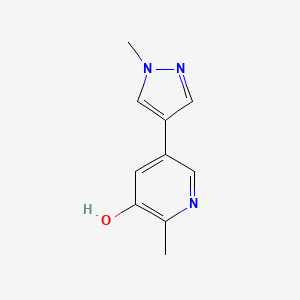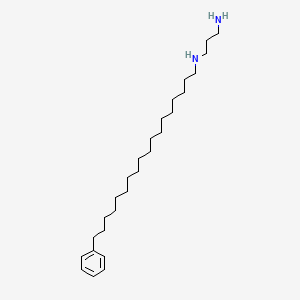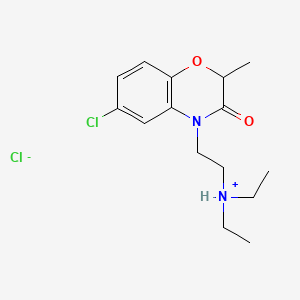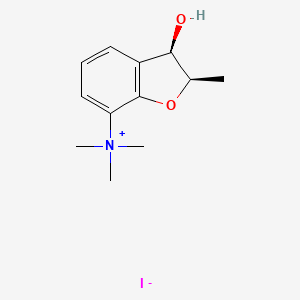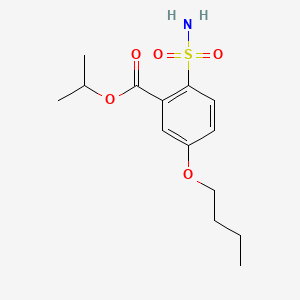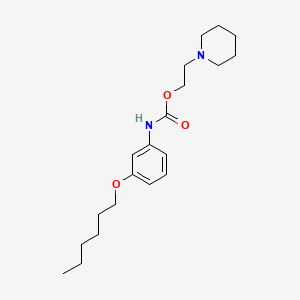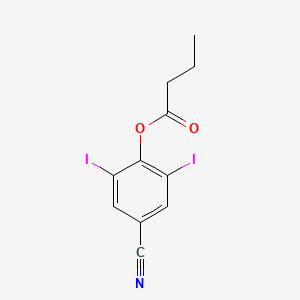
4-Cyano-2,6-diiodophenyl butyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyano-2,6-diiodophenyl butyrate is an organic compound with the molecular formula C11H9I2NO2. It is characterized by the presence of cyano, diiodo, and butyrate functional groups, which contribute to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-2,6-diiodophenyl butyrate typically involves the reaction of 4-cyano-2,6-diiodophenol with butyric anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent quality control measures to ensure consistency and safety .
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyano-2,6-diiodophenyl butyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium iodide in acetone are used for halogen substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl butyrates.
Applications De Recherche Scientifique
4-Cyano-2,6-diiodophenyl butyrate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Cyano-2,6-diiodophenyl butyrate involves its interaction with specific molecular targets, leading to various biochemical effects. The cyano group can participate in nucleophilic addition reactions, while the diiodo groups can undergo electrophilic substitution. These interactions can modulate the activity of enzymes and receptors, influencing cellular pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Cyano-2,6-diiodophenol: Similar structure but lacks the butyrate group.
2,6-Diiodophenyl acetate: Similar structure but with an acetate group instead of a butyrate group.
4-Cyano-2,6-diiodobenzoic acid: Similar structure but with a carboxylic acid group instead of a butyrate group.
Uniqueness
4-Cyano-2,6-diiodophenyl butyrate is unique due to the combination of cyano, diiodo, and butyrate groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
71412-25-4 |
|---|---|
Formule moléculaire |
C11H9I2NO2 |
Poids moléculaire |
441.00 g/mol |
Nom IUPAC |
(4-cyano-2,6-diiodophenyl) butanoate |
InChI |
InChI=1S/C11H9I2NO2/c1-2-3-10(15)16-11-8(12)4-7(6-14)5-9(11)13/h4-5H,2-3H2,1H3 |
Clé InChI |
AKKGPRGLGMMLBJ-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)OC1=C(C=C(C=C1I)C#N)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


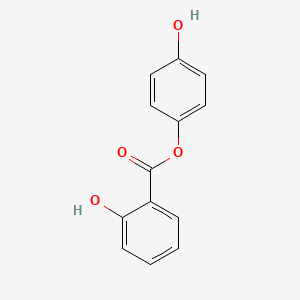
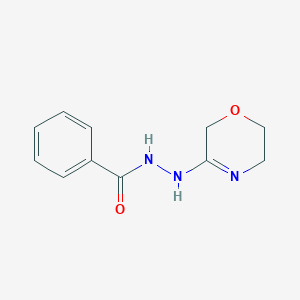
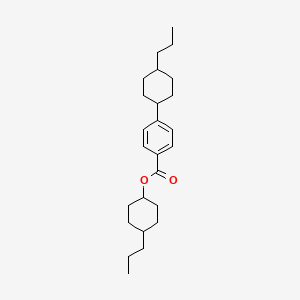
![disodium;2-[1-[2-(carboxylatomethoxy)ethyl]-2-heptyl-4,5-dihydroimidazol-1-ium-1-yl]acetate;hydroxide](/img/structure/B13758802.png)

